![molecular formula C12H14F3N5O3S B2608151 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide CAS No. 2034327-74-5](/img/structure/B2608151.png)

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

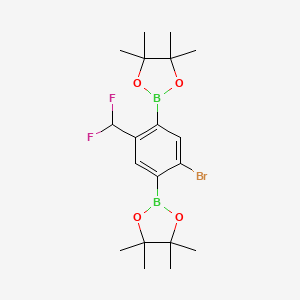

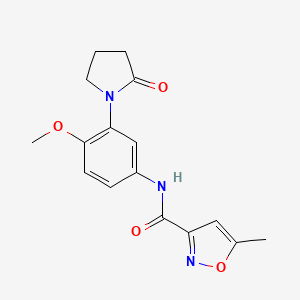

This compound is a derivative of the 1,2,4-triazolo[4,3-a]pyridine class . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol . Another method involves nitrogen protection in a stainless steel autoclave, adding an ethanolic solution of 10% palladium carbon, and hydrogenation under pressure .Molecular Structure Analysis

The structure of this compound includes a triazole ring fused with a pyridine ring, which is further substituted with a trifluoromethyl group . The triazole ring is a five-membered ring containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For instance, they can participate in aromatic nucleophilic substitution reactions . They can also react with different amines and triazole-2-thiol to form new compounds .Scientific Research Applications

Herbicidal Activity and Environmental Impact

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide and its derivatives have been extensively studied for their herbicidal activity. These compounds exhibit potent herbicidal properties against a broad spectrum of vegetation at low application rates. The research highlights the compound's ability to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in plant growth. This mechanism of action results in the effective control of unwanted plants in agricultural settings. Furthermore, derivatives of this compound, such as N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide, have been explored for their faster degradation rate in soil, addressing environmental concerns related to the persistence of herbicides (Moran, 2003; Chen et al., 2009).

Antimicrobial and Antifungal Applications

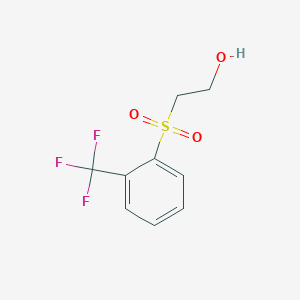

The compound and its derivatives have shown promise in antimicrobial and antifungal applications. Studies have synthesized novel sulfone derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety, demonstrating good antifungal activities against various pathogens. This suggests potential applications in controlling microbial and fungal infections, possibly extending to medical and agricultural uses (Xu et al., 2017; Abdel-Motaal & Raslan, 2014).

Potential Antihypertensive Agents

The derivatives of this compound have been investigated as potential antihypertensive agents. Specifically, compounds bearing morpholine, piperidine, or piperazine moieties have shown promising antihypertensive activity in vitro and in vivo, indicating their potential as new therapeutic agents for managing high blood pressure (Bayomi et al., 1999).

Insecticidal Activity

Some derivatives of this compound have exhibited significant insecticidal activity. The synthesis and characterization of novel sulfone derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety have shown good efficacy against pests like Rhizotonia erealis and Helminthosporium maydis. This indicates the potential of these compounds in developing new, effective insecticides with specific action mechanisms (Xu et al., 2017).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They can form π-cation interactions with the amino acid carbonyl groups of DNA gyrase, which is beneficial for antibacterial effects .

Future Directions

Properties

IUPAC Name |

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N5O3S/c13-12(14,15)9-1-2-20-10(7-9)17-18-11(20)8-16-24(21,22)19-3-5-23-6-4-19/h1-2,7,16H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECJDUWVNMGLDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2608070.png)

![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2608075.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2608076.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2608077.png)

![N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide](/img/structure/B2608081.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2608082.png)

![N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2608086.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2608088.png)